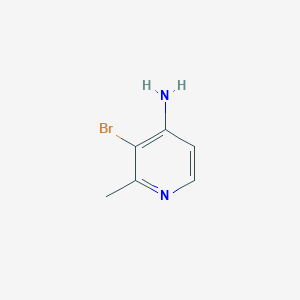

3-Bromo-2-methylpyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a nitrogen-containing heterocyclic compound, is a fundamental scaffold in organic and medicinal chemistry. researchgate.netresearchgate.net Its structural motif is present in a wide array of naturally occurring compounds, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as various alkaloids. lifechemicals.com The versatility of the pyridine structure has led to its incorporation into numerous FDA-approved drugs, making it the second most common nitrogen heterocycle in pharmaceuticals. researchgate.netlifechemicals.comrsc.org Examples of such drugs include the antihypertensive torasemide, the muscle relaxant pyridostigmine, and the osteoporosis medication alendronic acid. lifechemicals.com

The utility of pyridine scaffolds stems from their unique electronic properties and the ability to be readily converted into a variety of functional derivatives. nih.gov As an isostere of benzene, pyridine can act as a precursor for synthesizing targeted pharmaceuticals and agrochemicals. researchgate.net Its derivatives have shown a broad spectrum of therapeutic potential, and their poor basicity can improve the water solubility of pharmaceutically active molecules. nih.gov The adaptability of the pyridine nucleus makes it a sought-after component in the development of new drugs and functional materials. researchgate.netnih.gov

Strategic Importance of Halogenated Aminopyridine Derivatives as Synthetic Intermediates

Halogenated pyridine derivatives are crucial intermediates for the development of new drugs and agrochemicals. nsf.govchemrxiv.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of subsequent bond-forming reactions, which is essential for creating diverse compound libraries for structure-activity relationship (SAR) studies. nsf.govchemrxiv.org These halogenated intermediates are inherently valuable in bioactive compounds. nsf.gov

Specifically, N-substituted-3-amino-4-halopyridines are prized synthetic intermediates because they provide ready access to imidazopyridines and similar heterocyclic systems, which often exhibit significant and varied biological activity. nih.gov The synthesis of halo-substituted imidazo[1,2-a]pyridines, for instance, has traditionally involved the halogenation of the parent imidazo[1,2-a]pyridine. rsc.org The development of methods for the direct synthesis of these halogenated structures is an area of active research. rsc.org

The reactivity of aminopyridines with halogens can lead to a variety of products, including charge-transfer complexes and ionic species. acs.org For example, the reaction of 4-aminopyridine (B3432731) with bromine can result in protonation and a subsequent bromination-dimerization process. acs.org The strategic placement of a halogen on the aminopyridine scaffold is a key step in the synthesis of many complex and biologically active molecules. mdpi.com

Overview of 3-Bromo-2-methylpyridin-4-amine in Contemporary Chemical Research

This compound is a halogenated aminopyridine that serves as a valuable building block in organic synthesis. Its specific substitution pattern, featuring a bromine atom, a methyl group, and an amine group on the pyridine core, makes it a versatile intermediate for creating more complex molecules with desired functionalities. chemimpex.com

This compound is utilized in several areas of chemical research:

Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com

Agrochemical Research: It is used in the formulation of novel pesticides and herbicides. chemimpex.com

Materials Science: The chemical is incorporated into the development of advanced materials like polymers and coatings. chemimpex.com

Organic Synthesis: Researchers use it as a foundational block to construct complex molecules. chemimpex.com

The synthesis of this compound can be achieved from 2-methylpyridin-4-amine. One reported method involves the reaction of 2-methylpyridin-4-amine with hydrobromic acid and hydrogen peroxide. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 97944-41-7 | chemicalbook.comchemsrc.comachemblock.com |

| Molecular Formula | C₆H₇BrN₂ | chemicalbook.comachemblock.com |

| Molecular Weight | 187.04 g/mol | chemicalbook.comachemblock.com |

| Melting Point | 107-108 °C | chemicalbook.com |

| Boiling Point (Predicted) | 272.8±35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.593±0.06 g/cm³ | chemicalbook.com |

| Synonyms | 4-AMINO-3-BROMO-2-METHYLPYRIDINE, 3-Bromo-2-methyl-pyridin-4-ylamine | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQJEWNCZJALJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540241 | |

| Record name | 3-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-41-7 | |

| Record name | 3-Bromo-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methylpyridin 4 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 3-Bromo-2-methylpyridin-4-amine reveals a convergent synthetic design. The primary disconnection strategies involve the carbon-bromine and carbon-nitrogen bonds of the pyridine (B92270) core.

A logical disconnection of the C-Br bond points to 2-methylpyridin-4-amine as the immediate precursor. This approach relies on the subsequent regioselective bromination at the C-3 position, a common strategy for functionalizing electron-rich pyridine rings. chemicalbook.com

Alternatively, disconnection of the C-NH₂ bond suggests a precursor such as 3-bromo-2-methyl-4-nitropyridine . This intermediate would then undergo reduction of the nitro group to furnish the target amine. This pathway offers control over the introduction of the amino functionality late in the synthetic sequence.

The primary and most direct synthetic route identified initiates from 2-methylpyridin-4-amine, highlighting it as the principal key precursor for this target molecule. chemicalbook.com

Strategies for Regioselective Bromination of Pyridine and its Alkyl/Amino Derivatives

Achieving regioselectivity in the bromination of substituted pyridines is a critical challenge. The electronic nature and position of the existing substituents heavily influence the site of halogenation.

Direct Halogenation Methods and Catalysis

Direct bromination of the pyridine ring can be effectively achieved under specific conditions. For the synthesis of this compound, a direct approach starting from 2-methylpyridin-4-amine has proven successful. The amino group at the C-4 position and the methyl group at the C-2 position activate the pyridine ring, directing the electrophilic substitution to the C-3 position.

A documented method involves treating a solution of 2-methylpyridin-4-amine in aqueous hydrobromic acid with hydrogen peroxide. chemicalbook.com This system generates electrophilic bromine in situ, leading to the desired 3-bromo product.

Reaction Conditions for Direct Bromination:

| Starting Material | Reagents | Solvent | Temperature | Product |

| 2-methylpyridin-4-amine | H₂O₂, HBr | Water | 70 °C | This compound |

Table 1: Conditions for the direct bromination of 2-methylpyridin-4-amine. chemicalbook.com

In other systems, such as the bromination of 2-picoline (2-methylpyridine), a Lewis acid catalyst like aluminum chloride (AlCl₃) is employed with elemental bromine to facilitate the reaction, yielding 3-bromo-2-methylpyridine.

Indirect Bromination via Diazotization-Bromination Sequences

The Sandmeyer reaction and related diazotization-bromination sequences provide a powerful indirect method for introducing bromine onto a pyridine ring. This strategy involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by a bromide ion.

This method is particularly useful when direct bromination is not feasible or yields the wrong isomer. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) can be achieved from 4-methyl-3-aminopyridine. google.com The amino group at C-3 is first converted to a diazonium salt, which is then replaced by bromine.

A similar process is used for the synthesis of 3-bromo-4-methylpyridine starting from 2-methyl-4-aminopyridine. google.comchemicalbook.com The reaction proceeds by treating the aminopyridine with hydrobromic acid and sodium nitrite (B80452), followed by the introduction of bromine.

General Steps for Diazotization-Bromination:

| Step | Description | Typical Reagents |

| 1 | Formation of Diazonium Salt | NaNO₂, HBr |

| 2 | Displacement with Bromide | CuBr (Sandmeyer) or excess Br⁻ |

Table 2: General sequence for indirect bromination via diazotization.

Introduction and Control of Amino Functionality on Bromopyridine Systems

Amination via Reduction of Nitro Precursors

A widely used and effective method for introducing an amino group is the reduction of a corresponding nitro compound. This two-step process involves the nitration of a pyridine derivative followed by the reduction of the nitro group.

For example, 4-methyl-3-aminopyridine can be prepared by the catalytic hydrogenation of 4-methyl-3-nitropyridine (B1297851). google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This strategy is broadly applicable to a range of brominated nitropyridines, allowing for the late-stage introduction of the amine functionality.

Conditions for Nitro Group Reduction:

| Starting Material | Catalyst | Reducing Agent | Solvent | Product |

| 4-Methyl-3-nitropyridine | 10% Pd/C | H₂ (0.5 MPa) | Methanol (B129727) | 4-methyl-3-aminopyridine |

Table 3: Example of catalytic hydrogenation for the synthesis of an aminopyridine. google.com

Hofmann Rearrangement Strategies for Pyridinamines

The Hofmann rearrangement offers a distinct synthetic route to primary amines from primary amides, with the loss of one carbon atom. wikipedia.orgpharmdguru.com The reaction typically proceeds by treating an amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgchemistwizards.com

This methodology is a classic tool in organic synthesis and has been successfully applied to the preparation of aminopyridines. A notable example is the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718) (pyridine-3-carboxamide). chemistwizards.com This transformation demonstrates the utility of the Hofmann rearrangement for accessing aminopyridines from readily available pyridinecarboxylic acid derivatives.

In the context of this compound synthesis, a hypothetical application of this strategy would involve the Hofmann rearrangement of 3-bromo-2-methylpyridine-4-carboxamide . This precursor, derivable from the corresponding carboxylic acid, would undergo rearrangement to yield the target 4-amino product. This approach provides an alternative pathway where the C4 substituent is initially a carboxyl-derived group rather than a nitro group.

Palladium-Catalyzed C-N Cross-Coupling for Amino Group Introduction

The introduction of an amino group onto a pyridine ring, particularly at the C4 position adjacent to a bromine atom, can be achieved through advanced palladium-catalyzed C-N cross-coupling reactions, commonly known as Buchwald-Hartwig amination. researchgate.net This powerful synthetic tool allows for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of numerous nitrogen-containing heterocyclic compounds. acs.org

In the context of synthesizing precursors to this compound or its analogs, the palladium-catalyzed coupling of a dihalopyridine with an amine source is a viable strategy. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the success and efficiency of the coupling. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos have proven to be particularly effective for the amination of challenging substrates like halo-aminopyridines. researchgate.netnih.gov These ligands facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.

However, the presence of the amino group on the pyridine ring in substrates like 3-halo-2-aminopyridines can present challenges. nih.gov These include potential chelation of the palladium catalyst by the amidine-like structure, which can hinder the oxidative addition step. nih.gov Furthermore, coordination of the proximal amino group to the palladium(II) center after oxidative addition can impede transmetalation. nih.gov To overcome these issues, specific catalyst systems and reaction conditions are employed. For instance, the use of RuPhos and BrettPhos-based precatalysts in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with both primary and secondary amines. researchgate.netnih.gov

Methyl Group Incorporation and Functionalization on the Pyridine Core

The synthesis of this compound typically starts with a pyridine core that already contains the methyl group. A common precursor is 2-methylpyridin-4-amine (also known as 4-amino-2-picoline). chemicalbook.com The methyl group, therefore, is not incorporated in a separate step but is part of the foundational building block.

The functionalization of the 2-methylpyridine (B31789) core involves a sequence of reactions to introduce the bromo and amino groups at the desired positions. A direct and effective method for the synthesis of this compound starts from 2-methylpyridin-4-amine. chemicalbook.com The bromination is achieved by treating the starting material with hydrogen bromide and hydrogen peroxide. chemicalbook.com In a typical procedure, a solution of 2-methylpyridin-4-amine in aqueous hydrobromic acid is heated, and hydrogen peroxide is added dropwise. chemicalbook.com This process leads to the selective bromination at the C3 position, yielding the target compound.

Alternative strategies involve the synthesis of an intermediate like 3-bromo-4-methylpyridine. This can be prepared from 4-methyl-3-nitropyridine via reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction. google.com Another route to 3-bromo-4-methylpyridine starts from 2-methyl-4-aminopyridine, which undergoes diazotization in the presence of hydrobromic acid and sodium nitrite, followed by bromination. chemicalbook.com This brominated intermediate can then be further functionalized to introduce the amino group at the C4 position.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound and related pyridine derivatives are highly dependent on the optimization of various reaction parameters.

In syntheses involving palladium-catalyzed cross-coupling reactions, the choice of catalyst and its loading are paramount for achieving high yields. For Suzuki cross-coupling reactions on brominated methylpyridines, various palladium catalysts and ligands have been explored. mdpi.comresearchgate.net For instance, in the synthesis of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 5 mol% has been successfully used. mdpi.com

In other C-N cross-coupling reactions on similar heterocyclic systems, combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with specific ligands such as Xantphos, SPhos, or XPhos are common. beilstein-journals.org The development of precatalysts, such as those based on the bulky biarylphosphine ligand tBuBrettPhos, has also enabled efficient amination of challenging substrates like unprotected bromoimidazoles and bromopyrazoles under mild conditions. mit.edu The catalyst system of Pd/AdBrettPhos has been noted for its effectiveness in the C-N cross-coupling of primary amides with five-membered heterocyclic bromides. mit.edu

The following table summarizes various catalyst-ligand combinations used in palladium-catalyzed reactions for the functionalization of halopyridines.

Table 1: Catalyst and Ligand Combinations in Palladium-Catalyzed Pyridine Functionalization

| Palladium Source | Ligand | Substrate Type | Base | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 5-Bromo-2-methylpyridin-3-amine | K₃PO₄ | mdpi.com |

| Pd₂(dba)₃ | Xantphos | 4-Bromo-7-azaindole | Cs₂CO₃ | beilstein-journals.org |

| Pd₂(dba)₃ | SPhos / XPhos | 4-Bromo-7-azaindole | Cs₂CO₃ | beilstein-journals.org |

| Pd(dppf)Cl₂ | dppf | 4-Bromo-2-methylpyridine | K₂CO₃ | researchgate.net |

| RuPhos-precatalyst | RuPhos | 3-Halo-2-aminopyridine | LiHMDS | nih.gov |

The choice of solvent and the reaction temperature are critical factors that influence reaction rates, selectivity, and yields. For the direct bromination of 2-methylpyridin-4-amine using HBr and H₂O₂, the reaction is typically conducted in an aqueous solution at an elevated temperature of 70 °C to ensure an efficient reaction rate. chemicalbook.com

In palladium-catalyzed cross-coupling reactions, a mixture of solvents is often employed. For Suzuki reactions on brominated methylpyridines, a common solvent system is a mixture of 1,4-dioxane (B91453) and water, with the reaction being carried out at reflux, typically between 85 °C and 95 °C. mdpi.com For some C-N coupling reactions, dioxane alone is used at a temperature of 100 °C. beilstein-journals.org In other syntheses, such as the amination of 3-bromo-4-methylpyridine using ammonia (B1221849), high temperatures (160-180 °C) and high pressures are required, with methanol or water serving as the solvent. google.com The use of microwave heating can significantly reduce reaction times, often in conjunction with solvents like 1,4-dioxane. researchgate.net

Table 2: Solvent Systems and Temperature Regimes for Pyridine Synthesis

| Reaction Type | Solvent(s) | Temperature | Reference |

|---|---|---|---|

| Bromination | Aqueous HBr | 70 °C | chemicalbook.com |

| Suzuki Coupling | 1,4-Dioxane / Water | 85-95 °C | mdpi.com |

| Suzuki Coupling | Water / 1,4-Dioxane | 120 °C (Microwave) | researchgate.net |

| C-N Coupling (Amination) | Methanol or Water | 160-180 °C | google.com |

In any chemical synthesis, the formation of by-products can reduce the yield and complicate the purification of the desired compound. In the context of palladium-catalyzed C-N cross-coupling of halo-aminopyridines, a potential side reaction is the formation of a homocoupling product, where the halo-aminopyridine acts as both the electrophile and the nucleophile. nih.gov Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize such unwanted side reactions.

Purification of the final product, this compound, and its intermediates is essential to achieve the desired purity. Common laboratory techniques for purification include column chromatography and recrystallization. For instance, after the bromination of 2-methylpyridin-4-amine, the crude product is purified by column chromatography using a gradient of petroleum ether and ethyl acetate (B1210297). chemicalbook.com In the synthesis of derivatives from 5-bromo-2-methylpyridin-3-amine, the final products are purified after dilution with ethyl acetate and filtration. mdpi.com Recrystallization from a suitable solvent, such as ethyl acetate, is also a highly effective method for obtaining pure crystalline solids, as demonstrated in the synthesis of 3-amino-4-methylpyridine. google.com

Synthetic Transformations and Derivatization Strategies for 3 Bromo 2 Methylpyridin 4 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 3-bromo-2-methylpyridin-4-amine, the bromine atom serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Construction

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the bromine atom at the 3-position can be readily displaced to introduce a variety of aryl, heteroaryl, alkyl, or alkenyl groups.

The reaction of this compound with various boronic acids or their corresponding esters in the presence of a palladium catalyst and a base affords the corresponding 3-substituted-2-methylpyridin-4-amine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. While direct Suzuki-Miyaura coupling on aminopyridines can sometimes be challenging due to the potential for the amino group to coordinate with the palladium catalyst and hinder the catalytic cycle, methods have been developed to address this. mdpi.comnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling. nih.gov

In a related study on 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki cross-coupling reactions with various arylboronic acids were successfully carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a mixture of 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net Similar conditions can be adapted for this compound. The reaction generally proceeds by oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Below is a representative table of reaction conditions that could be applied for the Suzuki-Miyaura coupling of this compound based on analogous reactions. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 70 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylamines. In the context of this compound, this transformation would involve coupling the bromo-substituted pyridine (B92270) with a primary or secondary amine to introduce a new amino substituent at the 3-position.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide. researchgate.net The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine product and regenerate the palladium(0) catalyst. wikipedia.org

A study on the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines demonstrated the feasibility of such couplings, which can be challenging due to the volatility of the amine starting materials. researchgate.net These reactions were successfully carried out in sealed tubes. For this compound, coupling with a variety of amines would lead to the corresponding N-substituted 2-methylpyridine-3,4-diamines.

Table 2: Potential Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 80 |

Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of an alkyne moiety onto the pyridine ring of this compound at the 3-position.

The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (such as CuI), and an amine base (which often also serves as the solvent). organic-chemistry.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the alkynylated product. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. pitt.edu

The Sonogashira coupling of various aryl bromides has been extensively studied, and these conditions can be adapted for this compound. researchgate.net The resulting 3-alkynyl-2-methylpyridin-4-amines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions.

Table 3: General Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | Room Temp to 60°C |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 50°C |

| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Acetonitrile | 80°C |

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium- and copper-catalyzed transformations can be employed to derivatize this compound. For instance, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can also be used to form C-N bonds. researchgate.netresearchgate.net These reactions may offer an alternative to the palladium-catalyzed Buchwald-Hartwig amination, sometimes with different substrate scope or milder reaction conditions. A study on the copper(I)-catalyzed amination of bromopyridine derivatives using aqueous ammonia (B1221849) has been reported. researchgate.net

Furthermore, palladium catalysts can facilitate other cross-coupling reactions, such as the Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Heck reaction (with alkenes), although these are less commonly reported for this specific substrate. Copper catalysis can also be utilized for the propargylation of nitroalkanes, a reaction that could potentially be adapted for other nucleophiles and electrophiles. nih.gov

Functional Group Interconversions of the Amino and Bromine Moieties

The amino and bromine groups of this compound can undergo a variety of functional group interconversions, providing further avenues for derivatization.

Amine Transformations (e.g., Diazotization, Urea (B33335)/Amide Formation)

The primary amino group at the 4-position is a versatile functional handle. It can be transformed into a variety of other functional groups.

Diazotization: The amino group can be converted to a diazonium salt by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly reactive intermediates that can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, hydroxyl, and others. However, the diazotization of aminopyridines can sometimes be complex and may lead to the formation of stable diazonium salts or undergo "interrupted" diazotization. researchgate.net

Urea and Amide Formation: The amino group can readily react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. organic-chemistry.orgnih.govnih.gov Alternatively, it can be acylated with acid chlorides or anhydrides to form amides. nih.gov These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents. For example, reacting this compound with an appropriate acyl chloride in the presence of a base would yield the corresponding N-(3-bromo-2-methylpyridin-4-yl)amide. These amide and urea derivatives can have interesting biological activities.

Table 4: Examples of Amine Transformations

| Transformation | Reagents | Product Type |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Urea Formation | Phenyl isocyanate, Triethylamine | N-Aryl Urea |

| Amide Formation | Acetyl chloride, Pyridine | N-Acyl Amide |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are fundamental transformations in organic synthesis for converting one halogen to another. However, the direct application of the classic Finkelstein reaction—typically involving sodium iodide in acetone (B3395972) via an SN2 mechanism—is not feasible for aryl halides like this compound. wikipedia.orgjk-sci.comadichemistry.com The SN2 pathway is sterically hindered at an sp2-hybridized carbon within an aromatic ring.

For halogen exchange to occur on a pyridine ring, a nucleophilic aromatic substitution (SNAr) mechanism is generally required. The success of SNAr reactions in pyridines is highly dependent on the position of the leaving group relative to the ring nitrogen. Positions ortho (2-) and para (4-) to the nitrogen are activated for nucleophilic attack because the anionic charge of the reaction intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com Conversely, the meta (3-) position, where the bromine atom resides in this compound, is not activated in this manner, rendering it significantly less reactive towards traditional SNAr reactions. youtube.com

Therefore, to achieve a halogen exchange on this compound, a catalyzed approach, often referred to as an "aromatic Finkelstein reaction," is necessary. These reactions typically employ transition metal catalysts. For instance, copper(I) iodide, often in conjunction with diamine ligands, or nickel-phosphine complexes have been shown to catalyze the exchange of aromatic bromides to iodides. wikipedia.orgjk-sci.com Similarly, palladium-catalyzed fluorination of heteroaryl bromides has been achieved using specific catalysts and fluoride (B91410) sources like silver fluoride. frontiersin.orgnih.gov

While specific examples for this compound are not prevalent in the literature, the established principles suggest that a transformation to its iodo or fluoro analog would require screening of metal catalysts (e.g., Cu, Ni, Pd) and appropriate halide sources.

Regioselective Functionalization of the Pyridine Ring

The substitution pattern of this compound allows for highly regioselective functionalization at two key positions: the C3-position bearing the bromine atom and the C5-position ortho to the directing amino group.

Functionalization at the C3-Position via Cross-Coupling

The carbon-bromine bond at the C3 position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl halide with an organoboron species (e.g., a boronic acid or ester). jk-sci.com While studies on the specific substrate this compound are limited, extensive research on related bromopyridines demonstrates the viability of this approach. For example, the Suzuki coupling of the isomeric 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in moderate to good yields using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate in a dioxane/water solvent system. youtube.comnih.gov Similar conditions, potentially with optimization of the catalyst, ligand, and base, would be expected to effectively functionalize the C3 position of this compound with a range of aryl or vinyl substituents. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, coupling aryl halides with amines. It represents a key strategy for introducing new amino substituents at the C3 position. The amination of bromopyridines is well-established. For instance, 2-bromo-6-methyl pyridine can be coupled with amines using a palladium precatalyst, a phosphine ligand (like (±)-BINAP), and a strong base such as sodium tert-butoxide. nih.gov It is often beneficial to employ bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) to achieve efficient coupling with a variety of amines. stackexchange.com

Functionalization at the C5-Position via Directed ortho-Metalation (DoM)

A complementary strategy for functionalization relies on Directed ortho-Metalation (DoM). In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgznaturforsch.com The amino group (or a protected form like an amide) is a powerful DMG. In this compound, the C4-amino group would direct lithiation exclusively to the C5 position, as the other ortho position (C3) is already substituted.

The process involves treating the substrate with a strong lithium base (e.g., n-butyllithium or sec-butyllithium), often in the presence of an additive like TMEDA, to generate a 5-lithio intermediate. znaturforsch.comwikipedia.org This highly reactive organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C5 position, leaving the C3-bromo bond intact for subsequent cross-coupling reactions.

| Position | Reaction Type | Reagents & Catalysts | Group Introduced | Reference |

|---|---|---|---|---|

| C3 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄ | Aryl, Vinyl | jk-sci.comyoutube.comnih.gov |

| C3 | Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, BINAP, NaOBuᵗ | Substituted Amino | stackexchange.comnih.gov |

| C5 | Directed ortho-Metalation (DoM) | 1) n-BuLi/TMEDA 2) Electrophile (E⁺) | Various (e.g., Alkyl, Silyl, Carbonyl) | wikipedia.orgznaturforsch.comwikipedia.org |

Stereochemical Considerations in Derivatization

While this compound is an achiral molecule, its derivatization can readily introduce stereocenters, leading to chiral products. The stereochemical outcome of such reactions is a critical consideration for applications in fields like medicinal chemistry and materials science.

One direct method to introduce chirality is to use a chiral reagent or auxiliary during the derivatization process. For example, in a Buchwald-Hartwig amination, coupling the pyridine with a chiral amine will produce a mixture of diastereomers. A study involving the reaction of a related bromopyridine with racemic trans-1,2-diaminocyclohexane yielded the corresponding chiral diamine product. nih.gov The use of an enantiomerically pure amine would lead to the formation of a single diastereomer, providing a route to enantiopure derivatives.

Asymmetric induction can also be achieved during the functionalization step itself. In the context of Directed ortho-Metalation, after generating the achiral 5-lithio intermediate, the use of a chiral electrophile can lead to the formation of enantiomerically enriched products. Alternatively, asymmetric induction has been demonstrated in related systems where the approach of an electrophile to a lithiated intermediate is controlled by a chiral ligand, leading to an enantioselective transformation. znaturforsch.com

Furthermore, the chiral derivatives of substituted pyridines themselves can have interesting properties. For instance, computational studies on derivatives of the isomeric 5-bromo-2-methylpyridin-3-amine have explored their potential as chiral dopants for liquid crystals, highlighting that the chirality of the final molecule, not just its synthesis, is of significant interest. youtube.comnih.gov

Applications of 3 Bromo 2 Methylpyridin 4 Amine in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Compounds

The primary utility of 3-Bromo-2-methylpyridin-4-amine in organic synthesis is its function as a robust building block for constructing more intricate heterocyclic systems. sigmaaldrich.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in bioactive molecules and functional materials. researchgate.net The reactivity of this compound is largely dictated by its functional groups, which allow for a variety of chemical transformations.

The bromine atom at the 3-position is a particularly useful handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a prime example. mdpi.com This reaction facilitates the coupling of the bromopyridine core with various boronic acids to generate bi-aryl and other complex structures.

While direct studies on this compound are specific, extensive research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), illustrates the synthetic potential. In one study, this isomer was successfully coupled with a diverse set of arylboronic acids using a palladium catalyst to produce novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com This methodology highlights how the bromo-aminopyridine scaffold serves as a template for generating libraries of complex heterocyclic compounds with tailored properties. mdpi.com

Table 1: Synthesis of Complex Heterocyclic Derivatives via Suzuki Cross-Coupling This table, based on analogous reactions, illustrates how this compound can be used to generate diverse heterocyclic products.

| Starting Bromo-Pyridine | Coupling Partner (Arylboronic Acid) | Catalyst System | Resulting Complex Heterocycle |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-3-phenylpyridin-4-amine |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-(4-Methoxyphenyl)-2-methylpyridin-4-amine |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-3-(thiophen-2-yl)pyridin-4-amine |

| This compound | Naphthalene-1-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-3-(naphthalen-1-yl)pyridin-4-amine |

This table is illustrative of the potential synthetic transformations based on established Suzuki-Miyaura reaction principles for this class of compounds. mdpi.com

Precursor in the Synthesis of Organic Ligands

The complex heterocyclic compounds synthesized from this compound are often not the final products but serve as precursors for organic ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which are fundamental to catalysis and materials science. The pyridine (B92270) nitrogen and the amino group in the derivatives of this compound are excellent coordination sites for metal ions.

The versatility of the Suzuki coupling reaction allows for the systematic modification of the ligand's structure. mdpi.com By choosing different arylboronic acids, chemists can fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the properties of the final metal complex. This tunability is critical for designing catalysts with high efficiency and selectivity or for creating functional materials with specific electronic or optical characteristics. Chemical suppliers categorize these types of building blocks for their utility in creating ligands for Metal-Organic Frameworks (MOFs) and catalysts. bldpharm.com

Table 2: Ligand Scaffolds Derived from this compound

| Base Structure | R-Group (from Boronic Acid) | Potential Coordination Sites | Application Area |

| Phenyl | Pyridine Nitrogen, Amino Nitrogen | Catalysis, Coordination Polymers | |

| Pyridyl | Multiple Pyridine Nitrogens, Amino Nitrogen | Supramolecular Chemistry, MOFs | |

| Thienyl | Pyridine N, Amino N, Thiophene S | Functional Materials, Catalysis |

The image placeholder represents the general structure of 2-Methyl-3-arylpyridin-4-amine, where the 'R-Group' is varied.

Development of Functional Molecules and Advanced Materials

The ultimate goal of synthesizing complex heterocycles and ligands from this compound is the development of functional molecules and advanced materials. The unique electronic and structural features of pyridine derivatives make them suitable for a range of high-technology applications.

Research into related bromo-aminopyridines has shown their value in materials science. chemimpex.com For instance, these compounds can be incorporated into polymers and coatings to improve thermal stability and chemical resistance. chemimpex.com The rigid, aromatic nature of the pyridine ring contributes to the durability of the resulting polymer matrix.

Furthermore, the tailored electronic properties of these molecules make them candidates for use in organic electronics. Product categories for similar building blocks include materials for OLEDs (Organic Light-Emitting Diodes) and MOFs. bldpharm.com In OLEDs, such molecules can function as charge-transporting or emissive layers. In MOFs, they act as the organic linkers that connect metal nodes, creating porous materials with applications in gas storage, separation, and catalysis. The ability to modify the structure through reactions starting from this compound allows for the precise engineering of these advanced materials to meet specific performance criteria.

Computational Chemistry in Elucidating Molecular and Electronic Properties of 3 Bromo 2 Methylpyridin 4 Amine

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules. Through sophisticated calculations, it is possible to determine the electronic structure of a compound, which in turn governs its chemical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For a comprehensive understanding, a study on a related isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, provides valuable insights into how these parameters are analyzed. mdpi.com The HOMO and LUMO energies, along with the energy gap, were calculated and are presented in the table below. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Data for a Related Pyridine (B92270) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.45 |

| Energy Gap (LUMO-HOMO) | 5.09 |

This data is for N-[5-bromo-2-methylpyridine-3-yl]acetamide and serves as an illustrative example. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net The MEP map displays different colors to represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of pyridine derivatives, the nitrogen atom and other electronegative substituents often show up as red or yellow regions, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net Conversely, hydrogen atoms attached to the ring or amine groups typically appear as blue regions, highlighting their potential for hydrogen bonding as donors.

Density Functional Theory (DFT) in Predicting Chemical Behavior

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that has proven to be highly effective for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration of the molecule. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Furthermore, the calculated vibrational frequencies can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model.

For instance, in reactions involving pyridine derivatives, such as Suzuki cross-coupling, DFT can be used to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com These calculations can help in understanding the role of different catalysts and reaction conditions, thereby aiding in the optimization of synthetic procedures.

Advanced Computational Techniques for Chemical System Modeling

Beyond the standard DFT methods, more advanced computational techniques can be employed to model the behavior of chemical systems with even greater accuracy. These methods can account for more complex electronic effects and environmental factors.

For example, time-dependent DFT (TD-DFT) can be used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This is particularly useful for understanding the photophysical properties of a compound. Furthermore, more sophisticated basis sets and functionals can be used in DFT calculations to improve the accuracy of the results, although this often comes at a higher computational cost. For complex systems, multiscale modeling approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can be used. In QM/MM, the chemically active part of the system is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using a less computationally intensive molecular mechanics force field.

Analytical Methodologies for Structural Confirmation and Purity Assessment of 3 Bromo 2 Methylpyridin 4 Amine and Its Synthesized Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the precise connectivity and spatial arrangement of atoms within 3-Bromo-2-methylpyridin-4-amine and its derivatives.

For the parent compound, this compound, the ¹H NMR spectrum provides key insights into the electronic environment of the protons. A patent describing the synthesis of this compound reports the following ¹H NMR data in deuterated methanol (B129727) (CD₃OD) at 400 MHz: the pyridine (B92270) protons appear as doublets at δ 7.76 ppm and δ 6.52 ppm with a coupling constant of J=5.8 Hz, and the methyl protons resonate as a singlet at δ 2.48 ppm. rsc.org This characteristic pattern of two doublets for the aromatic protons is indicative of their ortho relationship on the pyridine ring.

The structural analysis is further enriched by examining the NMR data of synthesized derivatives. For instance, in a study detailing the synthesis of novel pyridine derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), extensive NMR characterization was performed. mdpi.com The ¹H and ¹³C NMR data for a representative derivative, N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide, are presented below.

¹H and ¹³C NMR Data for N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide

| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃ + CD₃OD) δ (ppm) |

|---|---|---|

| Pyridine-H | 8.77 (s, 1H), 8.7 (d, J=2.5 Hz, 1H) | 126.1, 127.6, 132.1, 149.2 |

| Aromatic-H | 7.6 (m, 2H), 7.4 (m, 2H) | 129.2, 133.2, 134, 136.8 |

| Methyl (Pyridine) | 2.65 (s, 3H) | 16.4 |

| Methyl (Acetamide) | 2.4 (s, 3H) | 21.5, 24.2 |

| Acetamide C=O | - | 168.2 |

Data sourced from a study on pyridine derivatives. mdpi.com

These detailed NMR analyses, often complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of the synthesized derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. This technique is crucial for confirming the elemental composition of this compound and its derivatives. The monoisotopic mass of this compound (C₆H₇BrN₂) is calculated to be 185.97926 g/mol . chemicalbook.com

For the derivatives of bromo-methyl-aminopyridines, mass spectrometry is routinely used to confirm their identity. In the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, a derivative of a structural isomer of the title compound, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak [M+H]⁺ at m/z 229. mdpi.com Further fragmentation led to the loss of a methyl group ([M-CH₃]⁺ = 207) and the loss of bromine ([M-Br]⁺ = 150), which are characteristic fragmentation patterns for such structures. mdpi.com

Predicted HRMS Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 187.98697 |

| [M+Na]⁺ | 209.96891 |

| [M-H]⁻ | 185.97101 |

| [M+NH₄]⁺ | 204.01351 |

| [M+K]⁺ | 225.94285 |

Predicted data based on the molecular formula C₆H₇BrN₂.

The combination of a precise mass measurement of the parent ion and the analysis of its characteristic fragment ions provides a high degree of confidence in the assigned structure.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.

While a specific crystal structure for this compound was not found in the searched literature, studies on closely related aminopyridine derivatives and their metal complexes demonstrate the power of this technique. For example, the crystal structures of coordination compounds involving 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) have been extensively studied. ajchem-a.com These studies reveal how the pyridine nitrogen and the amino group can coordinate to metal centers and how intermolecular forces, such as hydrogen bonding, dictate the crystal packing.

In a study on functionalized pyridine ligands in iron(III) complexes, single-crystal X-ray diffraction was used to determine the coordination geometry. rsc.org The analysis showed that substitutions on the pyridine ring had a subtle but measurable impact on the coordination environment of the iron center.

The crystallographic data for a related functionalized pyridine derivative, synthesized and characterized, provides an example of the detailed structural information that can be obtained.

Illustrative Crystallographic Data for a Functionalized Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.542(3) |

| b (Å) | 9.123(3) |

| c (Å) | 12.345(4) |

| α (°) | 85.43(2) |

| β (°) | 76.54(2) |

| γ (°) | 65.32(3) |

| Volume (ų) | 845.3(5) |

This is illustrative data from a representative pyridine derivative and not specific to this compound.

The determination of the crystal structure of this compound or its derivatives would provide invaluable information on its solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom. Such data is crucial for understanding its physical properties and for designing new materials and molecules with desired characteristics.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Methylpyridin 4 Amine

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of 3-bromo-2-methylpyridin-4-amine and related aminopyridines presents several opportunities for the incorporation of greener methodologies.

Traditional methods for the synthesis of aminopyridines can involve harsh reaction conditions and the use of hazardous reagents. However, recent advancements point towards more environmentally benign alternatives. For instance, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov The application of microwave irradiation to the synthesis of pyridine (B92270) derivatives has been shown to be an efficient and simple methodology. nih.gov One promising avenue for the green synthesis of aminopyridines involves the reduction of nitropyridine precursors. The reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like sulfuric acid offers a higher yield of 4-aminopyridine (B3432731) compared to older methods. semanticscholar.org This approach avoids the need for more hazardous and expensive reducing agents.

Furthermore, biocatalysis offers a highly selective and environmentally friendly route to chiral amines. Enzymatic cascades, for example, have been successfully employed for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives from bio-renewable feedstocks under ambient conditions. rsc.org Exploring the use of enzymes for the synthesis of substituted pyridines like this compound could lead to highly efficient and enantioselective processes.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Catalytic Reduction with Iron | Use of a cheaper and less hazardous reducing agent, high yields. semanticscholar.org |

| Biocatalysis/Enzymatic Cascades | High selectivity, use of renewable feedstocks, mild reaction conditions. rsc.org |

Novel Reactivity and Catalysis Paradigms

The bromine atom and the amine group on the this compound ring are key functional handles that can be exploited for a wide array of chemical transformations. Future research will likely focus on developing novel catalytic methods to functionalize this core structure, thereby accessing a broader chemical space of potential interest for various applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The development of efficient Suzuki coupling protocols for bromo-aminopyridines would enable the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. This would allow for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Beyond traditional cross-coupling, the direct functionalization of C-H bonds represents a major frontier in organic synthesis. The development of catalytic systems capable of selectively activating and functionalizing the C-H bonds of the pyridine ring or the methyl group of this compound would provide a more atom-economical and step-efficient approach to novel derivatives. Research into iridium-catalyzed silylation and subsequent functionalization of primary C-H bonds provides a blueprint for how such transformations could be envisioned. nih.gov

The development of novel catalysts is also crucial. This includes the design of more active and stable palladium catalysts for cross-coupling reactions, as well as the exploration of catalysts based on more abundant and less toxic metals. Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions and could be applied to the functionalization of this compound.

| Catalytic Approach | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups at the 3-position. |

| C-H Bond Functionalization | Direct and efficient modification of the pyridine ring or methyl group. nih.gov |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. |

Integration into Multicomponent and Flow Chemistry Systems

The efficiency and sustainability of chemical synthesis can be dramatically improved through the adoption of advanced manufacturing technologies like multicomponent reactions (MCRs) and flow chemistry. The integration of this compound into these systems is a promising area for future research.

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly desirable for their atom economy and operational simplicity. organic-chemistry.orgfrontiersin.org Designing MCRs that incorporate this compound as a key building block would enable the rapid and efficient synthesis of complex molecular architectures. For example, MCRs like the Biginelli or Hantzsch pyridine synthesis could potentially be adapted to utilize this scaffold. organic-chemistry.org The development of novel MCRs is a continuous effort, and the unique substitution pattern of this compound could lead to the discovery of new and valuable chemical transformations.

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vcu.eduacs.org The synthesis of substituted pyridines has been shown to be amenable to flow chemistry, with significant improvements in yield and reductions in production costs. vcu.edu A continuous flow process for the synthesis of this compound itself, as well as its subsequent functionalization, would be a significant step towards a more efficient and scalable manufacturing process. The development of a telescoped flow synthesis, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, would be a particularly attractive goal. nih.govmdpi.com

| Advanced Manufacturing Technology | Potential Benefits for this compound |

| Multicomponent Reactions (MCRs) | Rapid generation of molecular complexity, high atom economy. organic-chemistry.orgfrontiersin.org |

| Flow Chemistry | Improved safety, scalability, and process control. vcu.eduacs.org |

| Telescoped Flow Synthesis | Increased efficiency by combining multiple reaction steps. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-2-methylpyridin-4-amine, and how can regioselectivity be controlled during halogenation?

- Methodology : The compound can be synthesized via regioselective halogenation of activated pyridine derivatives using reagents like N-bromosuccinimide (NBS) in acetonitrile. Key intermediates include 4-aminopyridine derivatives, where bromination at the meta position is favored due to directing effects of the amino and methyl groups .

- Data : A reported yield of ~70–85% is achievable under optimized conditions, with purity >95% confirmed by GC or HPLC .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Use X-ray crystallography for unambiguous confirmation (monoclinic crystal system, space group P2₁/c, unit cell parameters a = ~12.2 Å, b = ~4.0 Å, c = ~12.8 Å) . Complementary techniques include:

- NMR : Distinct signals for NH₂ (δ ~5.5 ppm), aromatic protons (δ ~7.0–8.5 ppm), and methyl groups (δ ~2.5 ppm).

- Mass spectrometry : Molecular ion peak at m/z ~173 (C₅H₅BrN₂⁺) .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Classified as acutely toxic (Category 4, oral), skin irritant (Category 2), and severe eye irritant (Category 1). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence the reactivity of this compound in cross-coupling reactions?

- Analysis : The methyl group at position 2 sterically impedes nucleophilic substitution at the adjacent bromine (position 3). This necessitates transition-metal catalysts (e.g., Pd or Cu) for Suzuki or Buchwald-Hartwig couplings. Reported yields drop by ~15–20% compared to non-methylated analogs due to slower reaction kinetics .

Q. What strategies resolve contradictions in regioselectivity data for bromination of substituted pyridines?

- Methodology : Computational modeling (DFT) can predict electronic effects, while experimental validation via competitive reactions with isotopic labeling (e.g., ¹³C-NMR) clarifies directing group dominance. For example, amino groups typically override methyl directing effects in meta substitution .

Q. How can solvent polarity and temperature be optimized to stabilize this compound in solution during kinetic studies?

- Data : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at >60°C. Stability tests show <5% degradation over 24 hours in acetonitrile at 25°C .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

- Resolution : Use high-resolution mass spectrometry (HRMS) to differentiate isomers by exact mass (e.g., C₅H₅BrN₂ = 172.97 g/mol). Tandem MS/MS fragmentation patterns (e.g., loss of Br⁻ vs. NH₂) provide additional specificity .

Q. How does the compound’s electronic structure impact its utility as a precursor in fluorinated drug analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.